4-(3-chlorophenyl)-N-[2-oxo-2-(pyridin-3-ylamino)ethyl]piperazine-1-carboxamide 4-(3-chlorophenyl)-N-[2-oxo-2-(pyridin-3-ylamino)ethyl]piperazine-1-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC19992135
InChI: InChI=1S/C18H20ClN5O2/c19-14-3-1-5-16(11-14)23-7-9-24(10-8-23)18(26)21-13-17(25)22-15-4-2-6-20-12-15/h1-6,11-12H,7-10,13H2,(H,21,26)(H,22,25)
SMILES:
Molecular Formula: C18H20ClN5O2
Molecular Weight: 373.8 g/mol

4-(3-chlorophenyl)-N-[2-oxo-2-(pyridin-3-ylamino)ethyl]piperazine-1-carboxamide

CAS No.:

Cat. No.: VC19992135

Molecular Formula: C18H20ClN5O2

Molecular Weight: 373.8 g/mol

* For research use only. Not for human or veterinary use.

4-(3-chlorophenyl)-N-[2-oxo-2-(pyridin-3-ylamino)ethyl]piperazine-1-carboxamide -

Specification

Molecular Formula C18H20ClN5O2
Molecular Weight 373.8 g/mol
IUPAC Name 4-(3-chlorophenyl)-N-[2-oxo-2-(pyridin-3-ylamino)ethyl]piperazine-1-carboxamide
Standard InChI InChI=1S/C18H20ClN5O2/c19-14-3-1-5-16(11-14)23-7-9-24(10-8-23)18(26)21-13-17(25)22-15-4-2-6-20-12-15/h1-6,11-12H,7-10,13H2,(H,21,26)(H,22,25)
Standard InChI Key OEFJMFFUONWIJL-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)NCC(=O)NC3=CN=CC=C3

Introduction

4-(3-chlorophenyl)-N-[2-oxo-2-(pyridin-3-ylamino)ethyl]piperazine-1-carboxamide is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of piperazine derivatives, which are known for their diverse pharmacological properties, including antipsychotic, antidepressant, and anti-inflammatory effects.

Key Structural Features:

  • Piperazine Ring: A six-membered ring containing two nitrogen atoms, which is a common motif in many biologically active compounds.

  • Chlorophenyl Group: Contributes to the compound's lipophilicity and may influence its pharmacokinetic properties.

  • Pyridine Moiety: Known for its role in various biological interactions, often enhancing the compound's selectivity and potency.

Synthesis of 4-(3-chlorophenyl)-N-[2-oxo-2-(pyridin-3-ylamino)ethyl]piperazine-1-carboxamide

The synthesis of this compound typically involves several key steps, which may vary based on the availability of starting materials and desired yields. While specific synthetic routes are not detailed in the available literature, they generally involve multi-step organic reactions that allow for fine-tuning of chemical properties and biological activity.

Chemical Data:

PropertyValue
Molecular WeightApproximately 373.8 g/mol
Molecular FormulaNot specified in available literature
InChI KeyXAWFWTOJJIIIMI-UHFFFAOYSA-N

Biological Activity and Potential Applications

The compound's mechanism of action is not fully elucidated but is believed to involve modulation of neurotransmitter systems in the brain. Compounds with similar structures often interact with serotonin receptors, which may account for their psychoactive effects. Preliminary studies suggest potential therapeutic applications in treating psychiatric disorders, pain management, or other areas where modulation of neurotransmitter systems is beneficial.

Potential Therapeutic Areas:

  • Psychiatric Disorders: Due to its potential interaction with neurotransmitter systems.

  • Pain Management: Modulation of neurotransmitter systems could provide analgesic effects.

  • Neurological Disorders: The compound's structural features suggest potential applications in this area.

Comparison with Related Compounds

Compound NameStructural FeaturesUnique Aspects
N-(3,4-dichlorophenyl)piperazinePiperazine core with dichlorophenylLacks pyridine moiety
4-(2-aminoethyl)piperazineSimple piperazine derivativeNo aromatic substituents
N-(pyridin-3-yl)piperazinePyridine attached to piperazineDifferent substitution pattern

The uniqueness of 4-(3-chlorophenyl)-N-[2-oxo-2-(pyridin-3-ylamino)ethyl]piperazine-1-carboxamide lies in its combination of a piperazine core with both a chlorophenyl and a pyridine moiety, which may enhance its selectivity and potency as a therapeutic agent compared to other similar compounds.

Future Research Directions

Further research is needed to elucidate the specific mechanisms of action and to explore its therapeutic potential fully. In vitro studies could reveal specific binding affinities and functional outcomes related to receptor activation or inhibition, providing insights into its therapeutic potential. Additionally, understanding the interactions between this compound and biological targets is crucial for guiding further development.

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